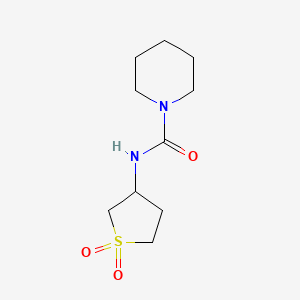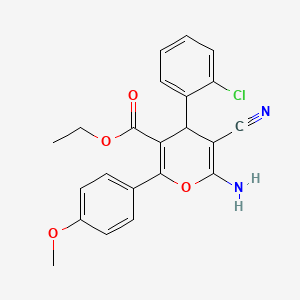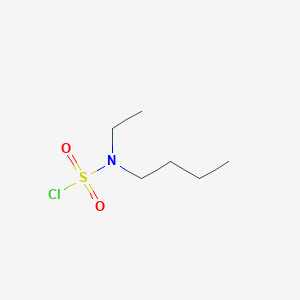![molecular formula C13H17NO5 B12122593 4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12122593.png)
4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenoxy)butyric acid , is a chemical compound with the molecular formula C11H14O4. It features a butanoic acid backbone with a 4-methoxyphenoxy group and an acetamido (NHCOCH3) substituent. The compound’s structure is as follows:
Structure: C11H14O4
Métodos De Preparación
Synthetic Routes: The synthetic preparation of 4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid involves several steps. While I don’t have specific data for this compound, similar compounds are often synthesized through organic reactions. One possible route could be the amidation of 4-(4-Methoxyphenoxy)butyric acid with an appropriate amine (e.g., acetamide).
Industrial Production: Industrial-scale production methods for this compound may vary, but they likely involve efficient and scalable synthetic processes. Unfortunately, detailed industrial protocols are proprietary and not widely available.
Análisis De Reacciones Químicas
Reactions: 4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid may undergo various chemical reactions, including:
Amidation: Formation of the amide bond between the carboxylic acid group and the amine group.
Esterification: Conversion of the carboxylic acid to an ester.
Hydrolysis: Cleavage of the amide bond under acidic or basic conditions.
Amidation: Typically involves coupling agents (e.g., DCC, EDC) and mild conditions.
Esterification: Reaction with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid).
Hydrolysis: Acidic or basic hydrolysis (e.g., using HCl or NaOH).
Major Products: The major product of the amidation reaction would be this compound itself.
Aplicaciones Científicas De Investigación
Medicine: It might be explored as a drug candidate due to its structural features.
Biology: Researchers could investigate its effects on cellular processes.
Chemistry: It could serve as a building block for more complex molecules.
Industry: Its unique properties may find applications in materials science or chemical engineering.
Mecanismo De Acción
The exact mechanism of action remains speculative without specific research data. it could interact with cellular receptors, enzymes, or metabolic pathways.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, it’s essential to compare 4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid with related molecules. Similar compounds might include other carboxylic acids, amides, or phenolic derivatives.
Remember that this information is based on general knowledge, and specific studies on this compound may provide more insights
Propiedades
Fórmula molecular |
C13H17NO5 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
4-[[2-(4-methoxyphenoxy)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-18-10-4-6-11(7-5-10)19-9-12(15)14-8-2-3-13(16)17/h4-7H,2-3,8-9H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
AMKRTOKNBUFEOP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=O)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B12122511.png)

![2-ethyl-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12122532.png)



![Carbamic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, phenylmethyl ester](/img/structure/B12122554.png)

![1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one](/img/structure/B12122566.png)

![2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B12122577.png)

![4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12122587.png)

